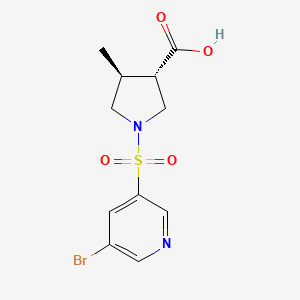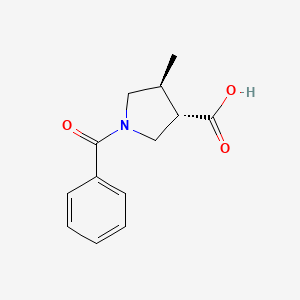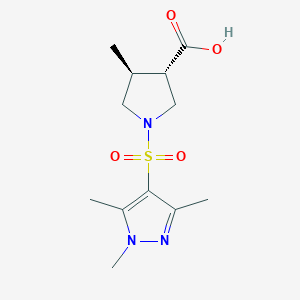
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in studying various biological processes.
Wirkmechanismus
The mechanism of action of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways in the body, which can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has various biochemical and physiological effects on the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to have anti-tumor properties, which may make it a potential treatment option for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in lab experiments include its unique structure and properties, which make it a valuable tool in studying various biological processes. However, the limitations of this compound include its high cost and limited availability, which may make it difficult for researchers to obtain and use in their studies.
Zukünftige Richtungen
There are numerous future directions for the use of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in scientific research. One potential direction is to further investigate the anti-tumor properties of this compound and its potential use as a cancer treatment. Additionally, researchers may explore the use of this compound in the development of new drugs for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid can be achieved through a multistep process. The first step involves the synthesis of 5-bromopyridine-3-carbaldehyde, which is then reacted with (S)-4-methylpyrrolidine-3-carboxylic acid to form the desired product.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been used in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c1-7-5-14(6-10(7)11(15)16)19(17,18)9-2-8(12)3-13-4-9/h2-4,7,10H,5-6H2,1H3,(H,15,16)/t7-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPPNQLPXJVJO-GMSGAONNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)



